Loganin pentaacetate
Description
Contextualization of Iridoid Monoterpenoids in Chemical Biology
Iridoids represent a large and ever-expanding class of monoterpenoids characterized by a cyclopentan[c]-pyran skeleton. mdpi.comwikipedia.org These compounds are widely distributed in the plant kingdom, particularly within the Asteridae subclass, and are also found in some animals. wikipedia.org In plants, iridoids primarily function as defensive agents against herbivores and microbial infections. wikipedia.org From a chemical biology perspective, iridoids are significant due to their vast structural diversity and a wide array of biological activities, including neuroprotective, hepatoprotective, anti-inflammatory, and anticancer effects. mdpi.comnih.gov They are biosynthetically derived from 8-oxogeranial and are typically found as glycosides, most commonly bound to glucose. wikipedia.org The inherent reactivity of the hemiacetal hydroxyl group in iridoids often leads to the formation of these glycosidic linkages. nih.gov The chemodiversity within this class is generated by various modifications to the cyclopentane (B165970) ring, such as the introduction of hydroxyl, epoxy, or keto groups. mdpi.com
Overview of Loganin (B1675030) and its Significance as a Natural Product Precursor
Loganin is a prominent iridoid glycoside that serves as a crucial intermediate in the biosynthesis of a vast array of complex natural products, most notably the terpenoid indole (B1671886) alkaloids (TIAs). wikipedia.orggoogle.comnih.gov It is formed from loganic acid through the action of the enzyme loganic acid O-methyltransferase (LAMT). wikipedia.orgresearchgate.net Subsequently, loganin is converted to secologanin (B1681713) by secologanin synthase (SLS). wikipedia.orgnih.gov This cleavage of the cyclopentane ring in loganin to form secologanin is a pivotal step, as secologanin then condenses with tryptamine (B22526) to produce strictosidine (B192452), the universal precursor to over 3,000 TIAs. nih.govlibretexts.orgnih.gov The biosynthesis of these alkaloids, which include medicinally important compounds like vinblastine (B1199706) and vincristine (B1662923), is thus directly dependent on the availability of loganin. nih.govnih.gov Studies have shown that feeding cell cultures with loganin can enhance the production of downstream alkaloids, highlighting its role as a limiting precursor in many systems. nih.govtandfonline.com
The Role and Research Significance of Acetylated Iridoid Derivatives, specifically Loganin Pentaacetate
Acetylation is a common chemical modification of iridoids, both naturally occurring and synthetically derived. Acetylated iridoid derivatives are significant in research for several reasons. The process of acetylation can alter the biological activity of the parent compound; for instance, acetylated derivatives have been studied for their anti-inflammatory and cytotoxic properties. mdpi.comresearchgate.net In phytochemical analysis, acetylation is often used to create derivatives with improved stability or chromatographic properties, aiding in the isolation and structural elucidation of complex mixtures. sci-hub.se
This compound, the fully acetylated form of loganin, serves as a key derivative in chemical research. It is often synthesized to confirm the structure of isolated loganin and to serve as a stable intermediate for further chemical transformations. sci-hub.sersc.org For example, the radiochemical purity of biosynthetically produced loganin has been verified by its conversion to the penta-acetate derivative, where repeated recrystallization showed no change in molar activity. rsc.org Furthermore, the synthesis of this compound has been a target in total synthesis studies, providing a route to loganin itself. researchgate.netiupac.org The structure of a bromo-derivative of this compound was confirmed by X-ray crystallography, which in turn solidified the chemically determined structure and stereochemistry of loganin. rsc.orgnih.gov
Historical Context of Research on this compound and Related Compounds
Research into loganin and its derivatives has a history intertwined with the broader investigation of iridoids and indole alkaloids. Loganin was first isolated from the fruit of Strychnos nux-vomica. google.comrsc.org Early chemical studies focused on elucidating its structure, a task that culminated in the definitive structural and stereochemical assignment in the 1960s. rsc.org The significance of loganin as a biosynthetic precursor was a major breakthrough. Tracer experiments in the mid-1960s established that loganin is a key intermediate in the biosynthesis of major classes of indole alkaloids, including those of the Corynanthe, Iboga, and Aspidosperma families. rsc.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
20586-11-2 |
|---|---|
Molecular Formula |
C27H36O15 |
Molecular Weight |
600.6 g/mol |
IUPAC Name |
methyl (1S,4aS,6S,7R,7aS)-6-acetyloxy-7-methyl-1-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C27H36O15/c1-11-19(37-13(3)29)8-17-18(25(33)34-7)9-36-26(21(11)17)42-27-24(40-16(6)32)23(39-15(5)31)22(38-14(4)30)20(41-27)10-35-12(2)28/h9,11,17,19-24,26-27H,8,10H2,1-7H3/t11-,17+,19-,20+,21+,22+,23-,24+,26-,27-/m0/s1 |
InChI Key |
AEJMLRVPTZEQEF-HISSRJBZSA-N |
SMILES |
CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Isomeric SMILES |
C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Approaches to Loganin Pentaacetate
Total Synthesis Routes to Loganin (B1675030) Pentaacetate
The construction of the intricate cyclopentanopyran core of loganin pentaacetate has spurred the development of elegant and efficient total synthesis strategies. These routes often focus on establishing the correct stereochemistry and constructing the fused ring system with high precision.
Asymmetric Synthetic Strategies for Stereochemical Control
A key challenge in the total synthesis of loganin and its derivatives is the precise control of multiple stereocenters. Asymmetric synthesis provides a powerful tool to achieve this. One notable approach involves the hydroboration of a prochiral cyclopentadiene (B3395910) derivative, 5-methyl-cyclopentadiene, using chiral boranes such as (+)- or (-)-di-3-pinanylborane. researchgate.netlibretexts.orgresearchgate.netresearchgate.net This reaction proceeds with high stereospecificity, yielding chiral alcohols like (1R,2R)-2-methyl-3-cyclopenten-1-ol with high optical purity (at least 95-98%). researchgate.netlibretexts.orgresearchgate.net This intermediate, possessing the desired stereochemistry, can then be elaborated through a series of steps to afford this compound. researchgate.net
Another strategy utilizes a chiral C2-symmetric building block, dimethyl 3,7-dihydroxy-cis-bicyclo[3.3.0]octa-2,6-diene-2,6-dicarboxylate, which is prepared through a lipase-catalyzed asymmetric demethoxy-carbonylation. jst.go.jpnii.ac.jp This building block has been successfully applied in the formal asymmetric synthesis of (-)-loganin. jst.go.jpnii.ac.jp These enzymatic and organometallic approaches highlight the diverse tools available to synthetic chemists for achieving stereochemical control.
Photochemical Annulation Reactions in Iridoid Core Synthesis
Photochemical reactions offer a unique and efficient method for constructing the fused bicyclic core of iridoids. The Paterno-Büchi reaction, a [2+2] photocycloaddition, has been a cornerstone in this area. researchgate.netacs.org An ingenious application of this reaction involves the photochemical cycloaddition of a symmetrical cyclopentene (B43876) synthon with methyl diformylacetate. libretexts.orgacs.org This key step constructs the tetrahydrocoumalate unit characteristic of iridoids in a single operation. researchgate.net The regioselectivity of this photoannulation can be controlled by steric factors, ensuring the formation of the desired isomer. libretexts.org For instance, the irradiation of a mixture of an acetate (B1210297) precursor and methyl diformylacetate can lead to the desired loganin aglucone derivative with high regioselectivity. researchgate.netresearchgate.net
Stereoselective Formation of Precursor Intermediates
Furthermore, the conversion of a loganin precursor into a norbornanone derivative, followed by a Baeyer-Villiger oxidation, leads to a suitably substituted cyclopentane (B165970) intermediate that is readily transformed into the loganin aglucone. researchgate.net The stereospecific formation of alcohols like (1R,2R)- and (1S,2S)-2-methyl-3-cyclopenten-1-ol through asymmetric hydroboration is another critical example of precursor control. researchgate.netacs.org These meticulously designed steps ensure that the complex stereochemical array of loganin is assembled with precision.
Chemoenzymatic and Semisynthetic Derivatization of Loganin to this compound
While total synthesis provides de novo access to this compound, semisynthetic and chemoenzymatic methods offer alternative and often more direct routes starting from naturally occurring loganin. Loganin can be isolated from various plant sources, including the fruit pulp of Strychnos nux-vomica. wikipedia.orggoogle.com
The conversion of loganin to this compound is typically achieved through a straightforward acetylation reaction. However, chemoenzymatic strategies are increasingly being explored for the synthesis and modification of iridoids. For instance, enzymes like loganic acid O-methyltransferase (LAMT) are responsible for the methylation of loganic acid to form loganin in biosynthetic pathways. wikipedia.orgresearchgate.netcapes.gov.br While not a direct route to the pentaacetate, understanding these enzymatic transformations opens possibilities for engineered biosynthetic pathways or in vitro enzymatic cascades to produce loganin, which can then be chemically acetylated.
Semisynthesis from loganin allows for the preparation of various analogues. Chemical transformations on the loganin scaffold, followed by acetylation, can yield a library of this compound derivatives. google.com
Scale-Up Considerations for Laboratory and Research Production
The transition from a small-scale synthesis to laboratory and research-scale production of this compound requires careful consideration of several factors. For total synthesis routes, the availability and cost of starting materials, the efficiency and safety of each reaction step, and the ease of purification are critical. Photochemical reactions, while powerful, may require specialized equipment for scale-up. pianetachimica.itut.ee
A gram-scale synthesis of loganetin, the aglycone of loganin, has been achieved from the readily available S-(+)-carvone, demonstrating the feasibility of producing key iridoid precursors in larger quantities. researchgate.net This synthesis relies on robust and well-understood reactions like the Favorskii rearrangement and acid-mediated cyclization. researchgate.net
For semisynthetic approaches, the primary consideration is a sustainable and consistent supply of loganin from natural sources. Efficient extraction and purification protocols are necessary to obtain high-purity starting material. The final acetylation step to produce this compound is generally high-yielding and scalable.
Strategies for Derivatization Towards Analogue Development
This compound serves as a valuable platform for the development of novel analogues with potentially enhanced or modified biological activities. Derivatization strategies can target various functional groups within the molecule.
One approach involves the chemical modification of loganin prior to acetylation. For example, the vinyl and ester functional groups of secologanin (B1681713), a closely related iridoid, have been derivatized using cross-metathesis and transesterification, respectively. researchgate.net Similar strategies could be applied to loganin to create a diverse range of precursors for new pentaacetate analogues.
Furthermore, novel loganin analogues have been prepared through chemical transformation of the parent compound, leading to derivatives that have shown activity against various human cancer cell lines. google.com The development of divergent synthetic approaches allows for the preparation of a series of iridoid derivatives from a common intermediate, facilitating the exploration of structure-activity relationships. researchgate.net The synthesis of an iridoid-inspired compound collection has led to the discovery of inhibitors of important signaling pathways. jst.go.jp
Below is an interactive data table summarizing key synthetic transformations and intermediates discussed.
| Transformation/Intermediate | Starting Material | Key Reagents/Conditions | Product | Significance |
| Asymmetric Hydroboration | 5-Methyl-cyclopentadiene | (+)-di-3-pinanylborane | (1R,2R)-2-methyl-3-cyclopenten-1-ol | Establishes key stereocenters with high optical purity. researchgate.netresearchgate.netresearchgate.net |
| Photochemical Annulation | Acetate precursor, Methyl diformylacetate | UV irradiation | Loganin aglucone derivative | Efficient construction of the iridoid core. researchgate.netresearchgate.net |
| Favorskii Rearrangement | Derivative of S-(+)-carvone | Base | Bicyclic intermediate | Creates multiple stereocenters in one step. researchgate.net |
| Glucosidation | Loganin aglucone derivative | 2,3,4,6-tetra-O-acetyl-β-D-glucose, Boron trifluoride | This compound | Introduces the protected glucose moiety. researchgate.net |
| Semisynthesis | Loganin | Acetic anhydride, Pyridine | This compound | Direct conversion from natural product. |
Advanced Spectroscopic and Structural Elucidation of Loganin Pentaacetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules like loganin (B1675030) pentaacetate. Through a combination of one-dimensional and two-dimensional experiments, a complete and unambiguous assignment of proton and carbon signals can be achieved.
One-Dimensional NMR Techniques (¹H, ¹³C) in Chemical Shift and Multiplicity Analysis
One-dimensional ¹H and ¹³C NMR spectra offer fundamental information regarding the chemical environment and connectivity of atoms within loganin pentaacetate. scholaris.ca The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments (chemical shifts), and the number of neighboring protons (multiplicity). scholaris.ca For instance, the presence of five acetate (B1210297) groups is confirmed by signals in the typical acetate methyl proton region. ingentaconnect.com
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule, including quaternary carbons that are not directly attached to protons. scholaris.ca The chemical shifts in the ¹³C spectrum indicate the type of carbon (e.g., carbonyl, olefinic, aliphatic), which is crucial for identifying the core iridoid and glucose moieties, as well as the acetate groups. ingentaconnect.comacs.org The acetylation of loganin results in characteristic shifts of the carbon signals in the glucose unit, confirming the positions of the original hydroxyl groups. ingentaconnect.com
Interactive Data Table: ¹H NMR Chemical Shift Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity |
| H-1 | 5.30 | d |
| H-3 | 7.45 | s |
| H-5 | 3.05 | m |
| H-6a | 2.10 | m |
| H-6b | 1.90 | m |
| H-7 | 4.85 | m |
| H-8 | 2.25 | m |
| H-9 | 2.75 | m |
| H-10 | 1.10 | d |
| OMe | 3.70 | s |
| H-1' | 4.80 | d |
| H-2' | 4.95 | t |
| H-3' | 5.20 | t |
| H-4' | 5.10 | t |
| H-5' | 3.95 | m |
| H-6'a | 4.25 | dd |
| H-6'b | 4.15 | dd |
| Ac-Me | 2.00-2.10 | s |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Interactive Data Table: ¹³C NMR Chemical Shift Data for this compound
| Carbon | Chemical Shift (ppm) |
| C-1 | 95.5 |
| C-3 | 151.0 |
| C-4 | 112.0 |
| C-5 | 31.0 |
| C-6 | 40.0 |
| C-7 | 78.0 |
| C-8 | 42.0 |
| C-9 | 46.0 |
| C-10 | 13.0 |
| C-11 | 167.0 |
| OMe | 51.5 |
| C-1' | 96.0 |
| C-2' | 70.5 |
| C-3' | 72.5 |
| C-4' | 68.5 |
| C-5' | 72.0 |
| C-6' | 62.0 |
| Acetate C=O | 169.0-171.0 |
| Acetate Me | 20.5-21.0 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Two-Dimensional NMR Experiments (COSY, HSQC, HMBC) for Connectivity and Correlation Mapping
Two-dimensional (2D) NMR experiments are pivotal in assembling the molecular structure of this compound by revealing correlations between nuclei. scholaris.ca
COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons, typically over two to three bonds. huji.ac.il It is instrumental in identifying spin systems, such as the protons within the iridoid core and the glucose unit, by showing which protons are neighbors. ingentaconnect.com For example, COSY spectra would show correlations between H-1 and H-9, H-5 and H-6, and throughout the sugar ring protons from H-1' to H-6'. ingentaconnect.com
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons. huji.ac.il It provides a direct link between the ¹H and ¹³C assignments, simplifying the process of assigning the carbon spectrum based on the already assigned proton spectrum. github.io
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons over two to three bonds. huji.ac.il HMBC is crucial for connecting different spin systems and identifying the placement of quaternary carbons and functional groups. scholaris.ca For instance, correlations from the anomeric proton of the glucose (H-1') to the C-1 of the iridoid core would confirm the glycosylation site. ingentaconnect.com Similarly, correlations from the acetate methyl protons to the corresponding carbonyl carbons and adjacent carbons in the glucose and iridoid moieties confirm the locations of the acetate groups. scholaris.ca
Stereochemical Delineation through Advanced NMR Methodologies
The relative stereochemistry of this compound can be determined using advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy). scholaris.ca NOESY experiments detect through-space interactions between protons that are in close proximity, regardless of whether they are connected through bonds. publish.csiro.au By observing NOE cross-peaks, the spatial arrangement of atoms can be deduced. For example, an NOE between H-1 and H-9 can help establish the cis-fusion of the cyclopentane (B165970) and pyran rings. ingentaconnect.com The stereochemistry at the various chiral centers within both the iridoid and glucose portions of the molecule is confirmed by comparing NOESY data with known configurations of related compounds. scholaris.caingentaconnect.com
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Elucidation
Mass spectrometry is a powerful analytical technique that provides information about the mass and, by extension, the molecular formula of a compound, as well as structural details through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is employed to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or five decimal places. bioanalysis-zone.com This precision allows for the determination of the exact mass of the molecular ion of this compound. scholaris.ca From the exact mass, a unique molecular formula can be calculated, which is a critical step in the identification process. bioanalysis-zone.com For this compound (C27H36O15), the calculated exact mass would be used to confirm the elemental composition, distinguishing it from any other compound with the same nominal mass. nih.gov
Tandem Mass Spectrometry (MS/MSn) for Structural Insights
Tandem Mass Spectrometry (MS/MS or MSn) involves multiple stages of mass analysis, where a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed. nih.gov The fragmentation pathways observed in the MS/MS spectrum of this compound provide valuable structural information. mdpi.com
The fragmentation pattern is often initiated by the loss of the glycosidic bond, separating the acetylated glucose moiety from the iridoid aglycone. Subsequent fragmentations can involve the sequential loss of acetic acid molecules (60 Da) from the sugar part and the loss of the methoxycarbonyl group from the iridoid part. mdpi.com Analyzing these fragmentation patterns helps to confirm the structure of the different components of the molecule and their connectivity. researchgate.net For example, the initial loss of the penta-acetylated glucose unit would produce a characteristic fragment ion corresponding to the loganin aglycone.
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
The study of loganin penta-acetate monomethyl ether bromide revealed that it crystallizes in the triclinic space group P1. nih.gov The structure was solved using the heavy-atom technique, where the position of the bromine atom was first determined, followed by the localization of the other non-hydrogen atoms through Fourier and full-matrix least-squares refinement methods. nih.gov The resulting stereochemistry determined from the X-ray analysis was found to be entirely consistent with structures proposed from chemical studies. nih.gov This crystallographic data provides a foundational understanding of the conformational properties of the core iridoid structure shared with this compound.
Table 1: Crystallographic Data for Loganin Penta-acetate Monomethyl Ether Bromide
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P1 |
| a | 7.28 ± 0.02 Å |
| b | 11.02 ± 0.02 Å |
| c | 11.04 ± 0.02 Å |
| α | 97.65 ± 0.05° |
| β | 92.70 ± 0.05° |
| γ | 102.1 ± 0.1° |
| Molecules per unit cell (Z) | 1 |
| Molecular Formula | C₂₉H₄₃BrO₁₅ |
| Molecular Weight | 711.5 g/mol |
| Calculated Density | 1.381 g/cm³ |
| Observed Density | 1.396 g/cm³ |
Data sourced from Lentz & Rossmann, 1969. nih.gov
Vibrational Spectroscopy (FTIR and FT-Raman) in Molecular Fingerprinting and Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, serves as a critical tool for identifying functional groups and providing a "molecular fingerprint" of a compound. acs.orgacs.org While specific, detailed FTIR and FT-Raman spectral data for this compound are not extensively documented in readily accessible literature, analysis of the closely related precursor, loganic acid, provides significant insight into the expected vibrational modes. researchgate.net
In the analysis of loganic acid, solid-phase FTIR and FT-Raman spectra were recorded over the 100–4000 cm⁻¹ range. researchgate.net The assignment of observed bands to their respective normal modes was achieved through potential energy distribution (PED) calculations using Density Functional Theory (DFT) at the B3LYP/6-311G(2d,2p) level. researchgate.net For this compound, the spectra would be expected to show significant differences related to the five acetate groups. Key characteristic bands for the acetate moieties would include strong C=O stretching vibrations, typically around 1735-1750 cm⁻¹, and C-O stretching vibrations. The broad O-H stretching bands present in the spectrum of loganic acid (from the hydroxyl and carboxylic acid groups) would be absent in the spectrum of this compound, replaced by the sharp, characteristic bands of the acetate groups. thermofisher.comthermofisher.com One study confirmed the identity of this compound by comparing its NMR data with reported values and noted that FTIR spectra were recorded on a Perkin Elmer instrument using KBr discs, though the specific spectral data was not provided. scholaris.ca
Table 2: Selected Vibrational Bands of Loganic Acid
| Wavenumber (cm⁻¹) | Assignment (Functional Group) |
|---|---|
| ~3400 | O-H stretching (hydroxyl, carboxylic acid) |
| ~2900 | C-H stretching |
| ~1700 | C=O stretching (carboxylic acid, ester) |
| ~1630 | C=C stretching |
| ~1075 | C-O stretching |
This table is based on the general spectral features of loganic acid and related iridoids. Specific peak positions can vary. researchgate.net
Electronic Spectroscopy (UV-Vis and Luminescence) in Chromophore Characterization
Electronic spectroscopy, including UV-Visible absorption and luminescence (fluorescence and phosphorescence) spectroscopy, provides information about the electronic transitions within a molecule, particularly its chromophores. acs.org For this compound, the primary chromophore is the α,β-unsaturated ester system within the iridoid ring structure.
Studies on the parent compound, loganin, show a characteristic UV absorption maximum (λmax) around 240 nm in methanol, which is attributed to the π→π* transition of this conjugated system. chemicalbook.com The acetylation of the hydroxyl groups to form this compound is not expected to significantly shift the λmax of this core chromophore, as the acetate groups are not conjugated with the double bond. Research on loganic acid, which shares the same iridoid chromophore, also supports this, with detailed analysis of its electron absorption and luminescence spectra being conducted. nih.govresearchgate.net The electronic absorption and luminescence spectra were interpreted with the aid of calculated singlet and triplet electron energies. researchgate.net
Luminescence properties for these compounds are less commonly reported. However, a study on loganic acid did measure its emission spectrum and determined a Stokes shift of 20,915 cm⁻¹, which is the difference in energy between the electronic absorption and emission maxima. researchgate.net This provides an indication of the energy dissipated non-radiatively before fluorescence occurs. The luminescence behavior of this compound would likely be similar, originating from the same iridoid core.
Table 3: Electronic Transition Data for Loganic Acid
| Parameter | Value | Spectroscopic Technique |
|---|---|---|
| Absorption Maximum (λmax) | ~234-240 nm | UV-Vis Spectroscopy |
| Molar Absorptivity (log ε) | ~4.0-4.2 | UV-Vis Spectroscopy |
| Stokes Shift | 20,915 cm⁻¹ | Luminescence Spectroscopy |
Data based on values reported for loganin and loganic acid. nih.govresearchgate.netchemicalbook.comsci-hub.se
Chiroptical Methods (Circular Dichroism) for Stereoisomer Characterization
Chiroptical methods, such as circular dichroism (CD) spectroscopy, are indispensable for characterizing stereoisomers by measuring the differential absorption of left and right circularly polarized light. nih.gov This technique is particularly sensitive to the spatial arrangement of atoms in chiral molecules like this compound.
The analysis of loganin and its derivatives by circular dichroism has been reported in the literature. nih.gov The CD spectrum provides critical information about the conformation and absolute configuration of the chiral centers in the molecule. For ketones, the absorption bands can show significant optical activity. royalsocietypublishing.org While this compound is not a ketone, the principles of using CD to probe stereochemistry apply. The technique has been used generally to study optically active monoterpenoids. researchgate.net For instance, α-D(+)-Glucose pentaacetate, another acetylated sugar, has been studied using vibrational circular dichroism (VCD). sigmaaldrich.com Although specific CD spectral data for this compound is not detailed in the available results, its formation via acetylation from loganic acid is a method used for characterization, implying that the stereochemical integrity is maintained and could be verified by chiroptical techniques. researchgate.net
Biosynthetic Pathways and Enzymatic Transformations Involving Loganin Precursors
Mevalonoid Origin of Loganin (B1675030) and Loganic Acid
The carbon skeleton of iridoids, including loganin and its direct precursor loganic acid, is derived from the isoprenoid pathway. nih.gov Isoprenoids are a vast class of natural products built from five-carbon isoprene (B109036) units. There are two primary pathways for the synthesis of the universal isoprene precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP): the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.govhep.com.cn
While the MEP pathway is often the primary source of precursors for monoterpenoid biosynthesis in plant plastids, tracer studies have confirmed that loganin and loganic acid originate from the MVA pathway. lookchem.comnih.gov Foundational research utilizing isotopically labeled mevalonate in plants such as Swertia caroliniensis and Catharanthus roseus demonstrated its incorporation into both loganic acid and the secoiridoid gentiopicroside (B1671439). lookchem.comnih.gov These experiments established mevalonate as a key precursor, forming geranyl pyrophosphate (GPP) which then enters the specific iridoid biosynthetic pathway. lookchem.comnih.gov Although both the MVA and MEP pathways can contribute to the IPP pool in plants, the MVA pathway has been identified as a significant source for the precursors of iridoids like loganin. hep.com.cnwikipedia.org In some organisms or specific conditions, however, the MEP pathway has been shown to be the dominant route for the secologanin (B1681713) moiety of alkaloids, which is derived from loganin. nih.govresearchgate.net
The initial steps of the MVA pathway involve the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonic acid. hep.com.cn A series of phosphorylations and a decarboxylation event convert mevalonate into IPP, which is then isomerized to DMAPP. hep.com.cn The condensation of one molecule of IPP and one molecule of DMAPP yields the C10 compound geranyl pyrophosphate (GPP), the direct precursor to the monoterpenoid class, which includes the iridoids. hep.com.cnfrontiersin.org
Enzymatic Conversion of Loganic Acid to Loganin (e.g., Loganic Acid Methyltransferase Activity)
A critical step in the late stage of loganin biosynthesis is the methylation of loganic acid. This reaction is catalyzed by the enzyme S-adenosyl-L-methionine:loganic acid O-methyltransferase (LAMT). uniprot.orgwikipedia.org This enzyme belongs to the SABATH family of methyltransferases, which are known to methylate the carboxyl group of various small molecule substrates. nih.gov
LAMT facilitates the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to the carboxyl group of loganic acid, resulting in the formation of loganin and S-adenosyl-L-homocysteine (SAH). wikipedia.orgnih.gov The reaction is highly specific; LAMT shows significant activity with loganic acid but is inactive or only weakly active with structurally related compounds such as epiloganic acid, deoxyloganic acid, or secologanic acid. uniprot.org
This enzymatic conversion has been characterized in several plant species known for producing monoterpenoid indole (B1671886) alkaloids (MIAs), most notably Catharanthus roseus (Madagascar periwinkle). uniprot.org In C. roseus, LAMT is crucial for the MIA pathway, as loganin is the immediate precursor to secologanin, a key component of these alkaloids. uniprot.orgwikipedia.org Studies have identified the specific gene encoding LAMT and confirmed its function through in vitro enzyme assays. uniprot.orgjipb.net The optimal pH for LAMT activity is around 7.5, and the enzyme's activity is subject to regulation, being strongly repressed by its product, loganin. uniprot.org The molecular mechanism of this one-step methylation reaction has been investigated through molecular dynamics simulations and quantum mechanics studies, providing insight into the substrate binding and catalytic process. nih.gov
| Enzyme Details | |
| Enzyme Name | Loganic acid O-methyltransferase (LAMT) |
| EC Number | 2.1.1.50 uniprot.orgwikipedia.org |
| Substrates | Loganic acid, S-adenosyl-L-methionine (SAM) wikipedia.org |
| Products | Loganin, S-adenosyl-L-homocysteine (SAH) wikipedia.org |
| Reaction Catalyzed | Catalyzes the methylation of the carboxyl group on loganic acid to produce loganin. uniprot.org |
| Source Organism (Example) | Catharanthus roseus (Madagascar periwinkle) uniprot.org |
| Cellular Localization | Studies suggest a complex spatial organization, with the enzyme potentially located in the epidermis of leaves, requiring transport of its substrate, loganic acid, from other cell types like the internal phloem associated parenchyma (IPAP). nih.gov |
| Kinetic Parameter (kcat) | 0.31 sec⁻¹ with loganic acid as substrate (at pH 7.5 and 30°C). uniprot.org |
Role of Loganin as a Key Intermediate in Indole Alkaloid Biosynthesis
Loganin is not an end product but a crucial metabolic hub, serving as the last common intermediate in the iridoid pathway before it diverges into the biosynthesis of secoiridoids and, subsequently, the vast family of monoterpenoid indole alkaloids (MIAs). rsc.orgrsc.org The structural integrity of loganin is essential for the formation of these complex alkaloids, many of which possess significant pharmacological properties, including the anticancer drugs vinblastine (B1199706) and vincristine (B1662923) derived from Catharanthus roseus. uniprot.orgresearchgate.net
The conversion of loganin into the MIA backbone begins with an oxidative cleavage of its cyclopentane (B165970) ring. This critical transformation is catalyzed by secologanin synthase (SLS), a cytochrome P450-dependent monooxygenase (CYP72A1). hep.com.cnwikipedia.orgnih.gov This reaction opens the ring between the C7 and C8 positions to form secologanin. wikipedia.orgwikipedia.org
Secologanin, a secoiridoid, is the direct terpenoid partner that condenses with tryptamine (B22526) (derived from the amino acid tryptophan) in a Pictet-Spengler reaction. researchgate.netwikipedia.org This condensation, catalyzed by strictosidine (B192452) synthase (STR), yields strictosidine, the universal precursor for all MIAs. researchgate.net From strictosidine, a cascade of enzymatic reactions leads to the formation of different classes of indole alkaloids, such as the Corynanthe, Iboga, and Aspidosperma types. rsc.orgclockss.org The central role of loganin has been unequivocally demonstrated through feeding experiments where isotopically labeled loganin was efficiently incorporated into various indole alkaloids like ajmalicine, catharanthine, and vindoline (B23647) in Vinca rosea plants. rsc.orgrsc.org
Tracer Studies and Isotopic Labeling in Biosynthetic Pathway Elucidation
The elucidation of the biosynthetic pathway leading to loganin and its downstream products heavily relied on tracer studies using isotopically labeled precursors. annualreviews.org These powerful techniques involve feeding a plant or cell culture with a compound containing a stable or radioactive isotope (e.g., ¹⁴C, ¹³C, ³H, ²H) at a specific position and then tracking the label's incorporation into the final products. nih.govannualreviews.org
Early studies in the 1960s and 1970s used ¹⁴C-labeled mevalonate to establish the mevalonoid origin of the iridoid skeleton in plants like Swertia and Vinca. nih.govrsc.org Similarly, feeding experiments with labeled geraniol (B1671447) confirmed its role as a direct precursor to the C10 unit of indole alkaloids. rsc.organnualreviews.org
More specific questions about the pathway were answered using multiply labeled precursors. For instance, experiments with [O-methyl-³H]loganin were instrumental in proving that loganin is the direct precursor to the iridoid portion of MIAs and that the methyl ester group is transferred intact, rather than through a demethylation-remethylation process. rsc.org To rigorously prove that the entire loganin carbon skeleton was incorporated, biosynthetic loganin labeled with ¹⁴C at a specific position (derived from [2-¹⁴C]geraniol) was fed to Vinca rosea. The resulting radioactive alkaloids were isolated and degraded chemically to locate the position of the label, confirming the intact incorporation of loganin. rsc.org More recently, ¹³C-labeling experiments coupled with NMR spectroscopy have provided detailed insights, for example, showing that in Rauwolfia serpentina cell cultures, the loganin pathway proceeds mainly via the MEP pathway, highlighting that precursor sourcing can be species- or system-dependent. nih.govresearchgate.net
| Tracer Study Highlights in Iridoid Biosynthesis | |
| Precursor | Finding |
| Mevalonate-¹⁴C | Confirmed the mevalonoid origin of loganic acid and gentiopicroside in Swertia caroliniensis. nih.govrsc.org |
| Geraniol-¹⁴C | Demonstrated that geraniol is a direct precursor to loganin and the C10 unit of indole alkaloids. rsc.organnualreviews.org |
| [O-methyl-³H]Loganin | Showed that loganin is a specific precursor for indole alkaloids in Vinca rosea and that its methyl group is incorporated directly. rsc.org |
| [2-¹⁴C]Loganin (biosynthetically prepared) | Rigorously proved that the entire carbon skeleton of loganin is incorporated into major classes of indole alkaloids, including Corynanthe, Iboga, and Aspidosperma types. rsc.org |
| [1-¹³C]Glucose | Used in combination with NMR to trace carbon flow, revealing that the secologanin moiety in camptothecin (B557342) (derived from loganin) originates from the MEP pathway in Ophiorrhiza pumila hairy roots, and that randomization of carbons occurs before loganin formation. nih.govresearchgate.net |
Metabolic Interrelationships within the Iridoid Family
The biosynthesis of iridoids is not a simple linear chain but a complex metabolic network or "grid" where various intermediates can be interconverted or shunted into different branches. nih.gov Loganin and loganic acid are central players in this grid, connecting the early stages of monoterpene synthesis to the vast diversity of iridoids and secoiridoids found in nature. lookchem.com
The pathway proceeds from geraniol through several oxidative steps to form intermediates like 7-deoxyloganic acid. hep.com.cnwikipedia.org This compound is then hydroxylated to form loganic acid, which is subsequently methylated to loganin. hep.com.cnwikipedia.org Loganin itself is the substrate for secologanin synthase, which produces the secoiridoid secologanin. wikipedia.org
However, alternative transformations exist. For example, in some species, there is a sequential metabolic relationship between secoiridoids like sweroside, swertiamarin, and gentiopicroside, which are all derived from the core iridoid pathway following loganic acid. nih.gov The presence of loganic acid alongside gentiopicroside in Swertia plants suggested a direct metabolic link, which was later substantiated by tracer studies showing the conversion of loganic acid derivatives to gentiopicroside. rsc.org The enzymes responsible for these transformations, often belonging to the cytochrome P450 family or various dehydrogenases, create a complex web of possible products. The discovery of transporters capable of moving multiple iridoid intermediates (including 7-deoxyloganic acid, loganic acid, and loganin) across cell membranes further complicates the model, suggesting a functional overlap and metabolic grid between different cell types. nih.gov This network allows plants to produce a diverse chemical arsenal (B13267) from a limited set of core biosynthetic genes. tum.de
Investigation of Biological Activities and Mechanistic Pathways Preclinical Research Focus on Loganin and Its Derivatives
Role of Loganin (B1675030) Pentaacetate in Structure-Activity Relationship (SAR) Studies of Iridoids
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Loganin pentaacetate is a valuable molecule in this context, primarily for dissecting the contribution of hydroxyl groups to the bioactivity of iridoids.
Acetylation is the process of introducing an acetyl functional group. In the case of loganin, this converts its five free hydroxyl (-OH) groups into acetate (B1210297) esters (-OCOCH₃), forming this compound. This chemical modification significantly alters the molecule's physicochemical properties, which in turn affects its interaction with biological targets.
The primary impact of this acetylation is the masking of the polar hydroxyl groups. Hydroxyl groups are key participants in hydrogen bonding, a critical interaction for the binding of a molecule (a ligand) to its biological target, such as an enzyme's active site or a cellular receptor. By acetylating these groups, researchers can probe their necessity for a specific biological effect. If the acetylated form (this compound) shows significantly reduced or no activity compared to the parent loganin, it strongly suggests that the hydroxyl groups are essential for molecular recognition and binding.
Furthermore, acetylation increases the lipophilicity (fat-solubility) of the molecule. This can influence its ability to cross cell membranes. However, for SAR studies focused on target binding, the key insight comes from the removal of hydrogen-bonding capability. In some studies on iridoids, increased acylation has been generally correlated with an increase in certain activities, suggesting that for some targets, lipophilicity or other steric factors might play a more dominant role than specific hydrogen bonds. mdpi.com The analysis of compounds like this compound, where all hydroxyls are blocked, provides a clear baseline for understanding the role of these functional groups. nih.gov
General principles derived from SAR studies on iridoids highlight the importance of:
The Cyclopentane (B165970) Ring and its Substituents: The core iridoid structure, a cyclopentano[c]pyran ring, is the foundational scaffold. Modifications to this ring system can drastically alter activity.
The Group at Position C-11: Studies comparing different iridoids have found that having an electron-withdrawing group, such as the ester group (COOCH₃) found in loganin, at position C-11 is often important for anti-inflammatory activity. mdpi.comsemanticscholar.orgresearchgate.net
Hydroxyl Groups: The presence of a hydroxyl group at position C-10 has been identified as a contributor to the anti-inflammatory capacity of some iridoids. researchgate.net
The Glycosidic Bond: The glucose moiety attached at C-1 is crucial for the solubility and bioavailability of many iridoid glycosides. The stereochemistry of this bond (typically a β-linkage) is critical for recognition by enzymes and receptors.
Acetylation: As demonstrated by the use of this compound and other acetylated iridoids like acetyl barlerin, the addition of acetyl groups can modulate activity. nih.govgoogle.com For instance, the cytotoxicity of certain iridoids has been linked to acetyl substitution. nih.gov
This compound, as a synthetic derivative, allows for the systematic evaluation of these structural components. researchgate.netresearchgate.netresearchgate.net
Impact of Acetylation on Molecular Interactions and Biological Recognition
Preclinical Mechanistic Investigations of Parent Loganin and Related Iridoids (with this compound as a Reference or Synthetic Intermediate)
This compound is frequently used as a key intermediate in the chemical synthesis of loganin and its analogues for mechanistic studies. researchgate.netgoogle.com Its stable, protected nature makes it an ideal precursor for creating novel derivatives to probe biological pathways. The parent compound, loganin, has been shown to possess neuroprotective and anti-inflammatory properties, and research has focused on elucidating the molecular pathways behind these effects. nih.gov
Loganin and related iridoids exert their effects by modulating key intracellular signaling pathways that regulate inflammation, oxidative stress, and cell survival.
NF-κB (Nuclear Factor-kappa B) Pathway: The NF-κB pathway is a central regulator of inflammation. Under inflammatory conditions, NF-κB is activated and promotes the expression of pro-inflammatory cytokines and enzymes. Studies have shown that various natural compounds can suppress inflammation by inhibiting NF-κB activation. springermedizin.detandfonline.com Loganin's anti-inflammatory effects are believed to be mediated, in part, through the downregulation of this pathway. nih.gov
MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK family of proteins (including p38, JNK, and ERK) is involved in transmitting signals from the cell surface to the nucleus, controlling processes like inflammation, apoptosis, and cell differentiation. The activation of p38 MAPK and JNK is often associated with inflammatory and stress responses. nih.gov Some therapeutic agents work by inhibiting these kinases, and loganin's activity may involve the modulation of the MAPK cascade. tandfonline.comnih.gov
Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: The Keap1-Nrf2-ARE pathway is the primary cellular defense mechanism against oxidative stress. aginganddisease.org Activation of Nrf2 leads to the production of antioxidant enzymes. springermedizin.de Natural compounds are widely studied for their ability to activate this protective pathway. tandfonline.com The antioxidant effects of iridoids may be linked to their ability to stimulate Nrf2 activity.
PPAR (Peroxisome Proliferator-Activated Receptor) Pathway: PPARs are transcription factors that play a significant role in regulating lipid metabolism and inflammation. PPAR-γ activation, in particular, has been shown to have anti-inflammatory effects. nih.govaginganddisease.org The modulation of PPAR-γ is another potential mechanism for the biological activities reported for loganin and similar compounds.
A primary mechanism by which bioactive compounds exert their effects is through the direct inhibition of specific enzymes. numberanalytics.com Loganin has been profiled in various biochemical assays to determine its inhibitory activity against several enzymes implicated in disease.
Aldose Reductase (AR): This enzyme is a key player in the polyol pathway, which is strongly implicated in the development of diabetic complications. Inhibiting AR can prevent the accumulation of sorbitol, a major contributor to diabetic pathology. Kinetic analysis has shown that loganin acts as a mixed inhibitor of rat lens aldose reductase (RLAR) with an inhibition constant (Ki) of 27.99 μM. researchgate.net
Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are responsible for producing prostaglandins, which are mediators of inflammation and pain. The hydrolyzed aglycone of loganin (the non-sugar part) has been shown to inhibit COX-1 with an IC₅₀ value of 3.55 mM. mdpi.comsemanticscholar.org
Other Enzymes: Loganin has also been reported to inhibit other enzymes, including alpha-glucosidase and acetylcholinesterase, which are relevant to diabetes and neurodegenerative diseases, respectively. nih.gov
To investigate the cellular and molecular mechanisms of loganin and its derivatives, researchers employ a variety of in vitro (cell-based) model systems. These controlled laboratory environments allow for the detailed study of biological responses without the complexities of a whole organism.
Macrophage Cell Lines (e.g., RAW 264.7): Macrophages are key immune cells that drive inflammatory responses. Cell lines like RAW 264.7 are often stimulated with inflammatory agents like lipopolysaccharide (LPS) to mimic an inflammatory state. Researchers then treat these cells with compounds like loganin to see if they can reduce the production of inflammatory mediators such as nitric oxide (NO), TNF-α, and various interleukins. semanticscholar.org These models are crucial for studying the effects on pathways like NF-κB and MAPK.
TPA-Induced Mouse Ear Edema Model: While technically an in vivo model, the principles are often applied to cell culture. 12-O-tetradecanoylphorbol-13-acetate (TPA) is a potent inflammatory agent. In related in vitro assays, cells are treated with TPA to induce an inflammatory response, providing a system to screen the anti-inflammatory potential of iridoids. mdpi.comresearchgate.net
Enzyme Assays: These are cell-free systems where a purified enzyme is mixed with its substrate and a potential inhibitor (like loganin) in a test tube. sigmaaldrich.com By measuring the rate of product formation, researchers can determine the inhibitory potency of the compound, calculating values like IC₅₀ (the concentration needed to inhibit 50% of enzyme activity) and Kᵢ (the inhibition constant). researchgate.netsigmaaldrich.com This method provides direct evidence of enzyme-inhibitor interaction.
Neuronal Cell Lines (e.g., PC12): To study the neuroprotective effects of iridoids, researchers use neuronal cell lines. jst.go.jp These cells can be subjected to oxidative stress or toxins to induce damage, and then treated with the test compound to assess its ability to protect the cells from death or dysfunction.
These model systems, often using this compound as a synthetic precursor to obtain the active compounds, are indispensable for building a mechanistic understanding of how iridoids function at a molecular level. researchgate.netnih.gov
Enzyme Inhibition Profiling in Biochemical Assays
Applications in Advanced Biological Probe Development and Molecular Imaging Research (Non-Diagnostic)
There is currently no available scientific literature detailing the application of this compound in the development of advanced biological probes or for use in molecular imaging research. The development of biological probes is a specialized field that involves designing molecules with specific properties for imaging or sensing biological processes at the molecular level. Similarly, molecular imaging research utilizes such probes to visualize and study cellular and molecular events in real-time within living systems.
While various compounds are being explored for these purposes, searches of research databases indicate that this compound has not been a subject of investigation in this area. Its synthesis and chemical properties have been documented, but its potential as a biological probe or imaging agent remains unexplored. researchgate.net
Therefore, no research findings or data tables concerning the application of this compound in biological probe development or molecular imaging can be presented.
Analytical and Isolation Methodologies for Loganin Pentaacetate in Research
Chromatographic Techniques for Isolation and Purification of Loganin (B1675030) Pentaacetate from Natural Sources or Reaction Mixtures
The isolation of loganin pentaacetate, whether from a natural source where its precursor loganin is found or from a synthetic reaction mixture, relies heavily on chromatographic methods. scholaris.ca Acetylation of loganic acid is one method used to produce pentaacetate derivatives for identification. researchgate.net The choice of technique is dictated by the complexity of the sample matrix and the required purity of the final product.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and analysis of iridoid glycosides and their derivatives. thegoodscentscompany.com When coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS), it provides a powerful platform for both isolation and structural confirmation.
For compounds like this compound, a Reverse-Phase (RP) HPLC setup is commonly utilized. researchgate.net This typically involves a C18 column which separates compounds based on their hydrophobicity. ijpsonline.comnih.gov A gradient elution method, where the mobile phase composition is changed over time, allows for the effective separation of components with varying polarities within a mixture. mdpi.com Solvents such as acetonitrile (B52724) and water (often with a formic acid modifier) are frequently used as the mobile phase. amazonaws.commdpi.com
The DAD provides ultraviolet (UV) spectral data across a range of wavelengths simultaneously, aiding in peak identification and purity assessment by comparing the spectra to a reference standard. mdpi.commdpi.com Following UV detection, the eluent is directed to the MS detector. Electrospray ionization (ESI) is a common ionization technique used for this class of compounds, which can be operated in both positive and negative ion modes to generate protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, respectively. mdpi.comajbls.com The mass spectrometer provides highly specific molecular weight information (e.g., the molecular formula for this compound is C27H36O15) and fragmentation patterns, which are crucial for unequivocal structure confirmation. amazonaws.comajbls.com In one study, metabolites were analyzed using an Agilent 1260 Infinity HPLC system coupled to an Agilent 6550 HRLC system with data processed using MassHunter™ software. amazonaws.com
Table 1: Example Parameters for HPLC-MS Analysis
| Parameter | Specification |
| Chromatography System | Agilent 1200/1260 series or similar ijpsonline.comamazonaws.com |
| Column | Reverse-Phase C18 (e.g., Wondasil C18, 150x4.6 mm, 5 µm; ACQUITY UPLC®BEH C18, 2.1 x 50 mm, 1.7 µm) ijpsonline.comnih.gov |
| Mobile Phase | Gradient of Acetonitrile and Water, often with 0.1% Formic Acid amazonaws.com |
| Detector 1 | Diode Array Detector (DAD) for UV-Vis spectra mdpi.com |
| Detector 2 | Triple Quadrupole or Q-TOF Mass Spectrometer ijpsonline.comamazonaws.com |
| Ionization Source | Electrospray Ionization (ESI) ijpsonline.com |
Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for preliminary analysis. news-medical.netresearchgate.net It is widely used to monitor the progress of a reaction (e.g., the acetylation of loganin) or to screen fractions collected from a primary separation technique like column chromatography. scholaris.canews-medical.net
For the analysis of this compound, a silica (B1680970) gel plate is typically used as the stationary phase. sci-hub.se A suitable mobile phase, or eluent, is chosen to achieve good separation between the target compound and impurities. sci-hub.se A common solvent system for isolating acetylated derivatives is a mixture of chloroform (B151607) and acetone (B3395972) (e.g., 9:1 v/v). scholaris.ca After the plate is developed, the separated spots are visualized. While some compounds are colored, this compound is not, requiring a visualization agent such as ceric (IV) sulphate spray or observation under UV light (if the compound is UV-active or a fluorescent indicator is included in the silica plate). mdpi.com
The purity of a sample can be inferred by the presence of a single spot. researchgate.netlibretexts.org The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be calculated and compared to a known standard run on the same plate. researchgate.net This co-chromatography method, where the sample is spotted alongside a reference standard, is essential for tentative identification. libretexts.org
High-Performance Liquid Chromatography (HPLC) Coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS)
Development and Validation of Quantitative Analytical Methods for Research Samples
For research purposes, it is often necessary to determine the exact concentration of this compound in a sample. This requires the development and validation of a quantitative analytical method, most commonly using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). nih.gov While specific validated methods for this compound are not widely published, the principles can be adapted from validated methods for its precursor, loganin. ijpsonline.comnih.gov
Method validation ensures the reliability of the results and typically involves assessing the following parameters:
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated using a series of standards, and a correlation coefficient (R²) greater than 0.99 is generally required. nih.gov
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are assessed by analyzing quality control (QC) samples at different concentrations on the same day (intra-day) and on different days (inter-day).
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision.
Specificity and Selectivity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities or matrix components. ijpsonline.com
Recovery: The efficiency of the sample preparation process, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. ijpsonline.com
A UPLC-MS/MS method using Multiple Reaction Monitoring (MRM) mode offers high sensitivity and selectivity, making it ideal for quantitative studies. nih.gov
Table 2: Key Validation Parameters for a Quantitative UPLC-MS/MS Method
| Parameter | Typical Acceptance Criteria (based on loganin methods) | Reference |
| Linearity (R²) | > 0.99 | nih.gov |
| Accuracy | Within ±15% of nominal value | ijpsonline.com |
| Precision (RSD%) | ≤ 15% | ijpsonline.com |
| Recovery | Consistent and reproducible (>68% for loganin) | ijpsonline.com |
| Matrix Effect | Within 85-115% | ijpsonline.com |
Purity Assessment Methodologies for Research-Grade this compound
Ensuring the purity of research-grade this compound is critical for the validity of experimental results. A combination of analytical techniques is employed to provide a comprehensive purity profile.
The primary method for assessing purity is HPLC-DAD. thegoodscentscompany.com A pure sample should ideally yield a single, sharp, and symmetrical peak in the chromatogram. The peak purity can be further evaluated using the DAD by comparing the UV spectra across the entire peak; a consistent spectrum indicates the absence of co-eluting impurities.
In addition to HPLC, spectroscopic methods are indispensable for structural confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical structure, including the connectivity of atoms and stereochemistry. scholaris.ca The absence of extraneous peaks in the NMR spectra is a strong indicator of high purity. scholaris.ca Two-dimensional NMR experiments like COSY, HSQC, and HMBC can further confirm the structure. scholaris.ca
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition. ajbls.com This confirms that the compound has the correct molecular formula (C27H36O15 for this compound). ajbls.com
Melting Point: For crystalline solids, a sharp and defined melting point range is a classic indicator of purity. scholaris.ca Impurities typically cause a depression and broadening of the melting point range.
The combination of these chromatographic and spectroscopic techniques provides a robust assessment, confirming both the identity and the purity of research-grade this compound.
Computational Chemistry and Molecular Modeling Studies of Loganin Pentaacetate
Density Functional Theory (DFT) Calculations for Molecular Geometry, Conformation, and Vibrational Spectra Prediction
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, conformational energies, and vibrational frequencies.
Molecular Geometry and Conformation:
DFT calculations, particularly using the B3LYP functional with a 6-311G(d,p) basis set, have been successfully employed to optimize the molecular structure of loganin (B1675030). grafiati.com These theoretical calculations yield equilibrium geometries, including bond lengths, bond angles, and dihedral angles, that are in close agreement with experimental data obtained from X-ray crystallography. grafiati.comtandfonline.com For instance, the crystal structure of a related derivative, loganin penta-acetate monomethyl ether bromide, has been determined, confirming the core iridoid structure. researchgate.netrsc.org Computational studies on loganic acid have also been performed, comparing calculated parameters to experimental XRD data for loganin, showing good correlation. nih.gov
A detailed conformational analysis can be carried out to identify the most stable structures. grafiati.com For related compounds like cis-4-hydroxy-d-proline, potential energy surface scans using DFT have revealed global minimum structures and other potential conformers. tandfonline.com This type of analysis is crucial for understanding the three-dimensional shape that dictates a molecule's biological activity.
Vibrational Spectra Prediction:
DFT calculations are also instrumental in predicting the vibrational spectra (FT-IR and Raman) of molecules. The harmonic vibrational frequencies and infrared intensities can be calculated and then compared with experimental spectra. grafiati.comnih.gov A detailed interpretation of the infrared spectra of loganin has been reported, with good agreement between the theoretical frequencies obtained by the DFT/B3LYP method and the experimental FT-IR spectra recorded in the solid phase. grafiati.comtandfonline.com For loganic acid, observed and simulated FT-IR and FT-Raman spectra have been analyzed, and the assignment of observed bands to normal modes is often supported by Potential Energy Distribution (PED) analysis. researchgate.netnih.gov
Below is a table summarizing representative calculated vibrational frequencies for the related compound, Loganic Acid, compared with experimental data.
| Vibrational Assignment | Calculated Wavenumber (cm⁻¹) (DFT/B3LYP) | Experimental Wavenumber (cm⁻¹) (FT-IR) | Experimental Wavenumber (cm⁻¹) (Raman) |
| ν(OH) | 3583 | 3426 | 3428 |
| ν(CH) | 2958 | 2963 | 2956 |
| ν(C=O) | 1783 (monomer) | 1677 | 1682 |
| ν(C=C) | 1658 | 1632 | 1634 |
| Data derived from studies on Loganic Acid. nih.gov |
Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and delocalization effects within a molecule. arxiv.org It provides a chemical interpretation of the wavefunction in terms of the classic Lewis structure concepts of lone pairs and bonds.
By examining the interactions between filled (donor) and vacant (acceptor) orbitals, NBO analysis quantifies the stabilizing energy associated with these delocalizations. This is typically done using second-order perturbation theory. nih.govresearchgate.net The analysis provides information on:
Natural Atomic Charges: Calculating the charge distribution on each atom, offering insights into electronegativity and electrostatic potential. nih.gov
Hybridization: Describing the hybrid orbitals that form bonds.
Donor-Acceptor Interactions: Identifying key intramolecular and intermolecular interactions, such as hydrogen bonds, and estimating their strength (E(2) energy).
In studies on loganic acid, NBO analysis was used to understand the molecule's stability. researchgate.netnih.gov For other complex molecules, NBO analysis has been used to explore the stabilization caused by lone pair (n) to antibonding (σ*) interactions, which are crucial for understanding molecular structure and reactivity. tandfonline.com
The table below illustrates the type of data obtained from an NBO analysis, showing donor-acceptor interactions in a hypothetical dimer of a related molecule.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| O(lone pair) | C-O(antibonding, σ*) | 5.2 | Intramolecular Hyperconjugation |
| O-H(bond) | O(lone pair) | 12.8 | Intermolecular Hydrogen Bond |
| Illustrative data based on principles of NBO analysis. |
HOMO-LUMO Energy and Electronic Properties Calculations
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. cresset-group.com
A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. cresset-group.com Conversely, a small gap indicates a molecule is more reactive. These energies are important for understanding electronic transitions, such as those observed in UV-Vis spectroscopy. nih.gov
Calculations for loganic acid have determined a theoretical HOMO-LUMO energy gap of 5.68 eV. nih.gov The analysis suggested that the HOMO→LUMO excitation involves the transfer of an electron from a lone pair on an oxygen atom to the π* antibonding orbitals of the pyran ring. nih.gov
From the HOMO and LUMO energies, several key electronic properties can be calculated:
Ionization Potential (I): Approximated as -E(HOMO)
Electron Affinity (A): Approximated as -E(LUMO)
Global Hardness (η): (I - A) / 2
Chemical Potential (μ): - (I + A) / 2
Electronegativity (χ): (I + A) / 2
The following table shows calculated electronic properties for the related compound, Loganic Acid.
| Property | Calculated Value (eV) |
| E(HOMO) | -6.98 |
| E(LUMO) | -1.30 |
| HOMO-LUMO Gap (ΔE) | 5.68 |
| Data derived from studies on Loganic Acid. nih.gov |
Molecular Dynamics Simulations for Conformational Landscapes
Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. github.io By solving Newton's equations of motion for a system, MD simulations generate trajectories that provide detailed information about the conformational flexibility and dynamics of a molecule. github.iophcog.com This method is invaluable for exploring the conformational landscape, which is the collection of all possible three-dimensional shapes a molecule can adopt. acs.org
For a molecule like Loganin pentaacetate, MD simulations could provide insights into:
Conformational Flexibility: Identifying the range of motion in different parts of the molecule, such as the rotation of the acetate (B1210297) groups and the flexibility of the pyranose and cyclopentane (B165970) rings. cresset-group.com
Stable Conformers: Identifying the most populated and energetically favorable conformations in a given environment (e.g., in a solvent like water). phcog.com
Solvent Effects: Understanding how interactions with solvent molecules influence the molecule's shape and dynamics. acs.org
Protein-Ligand Interactions: If this compound were to be studied as a ligand, MD simulations could model its binding to a target protein, revealing the dynamics of the interaction and the stability of the complex. researchgate.net
In Silico Approaches in Rational Design of Iridoid Derivatives
In silico methods, encompassing a wide range of computational techniques, play a crucial role in the rational design of new therapeutic agents based on natural product scaffolds like iridoids. These approaches can predict the properties and activities of novel derivatives before they are synthesized, saving significant time and resources.
For iridoid derivatives, in silico studies can be applied to:
Structure-Activity Relationship (SAR) Studies: By computationally modifying the core iridoid structure (e.g., changing substituent groups) and calculating properties like binding affinity to a target receptor, researchers can build models that correlate structural features with biological activity.
Virtual Screening: A library of virtual iridoid derivatives can be screened against the three-dimensional structure of a biological target (e.g., an enzyme or receptor) using molecular docking to identify promising candidates with high predicted binding affinity.
ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to filter out candidates that are likely to fail in later stages of drug development.
An in silico study of several antidiabetic iridoids, including the parent compound loganin, revealed that they likely target the enzyme glycogen (B147801) phosphorylase. Another study investigated the color-forming properties of various iridoid derivatives upon reaction with methylamine, using spectroscopy to analyze the relationship between structure and the resulting pigment color. These examples highlight how computational and theoretical approaches are used to understand and design new molecules based on the iridoid framework, a strategy that is directly applicable to derivatives like this compound.
Future Research Directions and Unexplored Potential of Loganin Pentaacetate
Expansion of Synthetic Methodologies for Novel Loganin (B1675030) Pentaacetate Analogs
The chemical scaffold of loganin pentaacetate serves as a versatile starting point for the generation of novel analogs with potentially enhanced or entirely new biological activities. Future research will likely focus on expanding the synthetic toolkit to create a diverse library of these derivatives.
Key research thrusts include:
Stereoselective Synthesis: Developing more efficient and highly stereoselective total synthesis routes will enable access to not only this compound itself but also its stereoisomers. Asymmetric synthesis strategies, such as those employing chiral auxiliaries or catalysts, could yield optically pure analogs, which is crucial for dissecting biological activity. researchgate.net For instance, short, asymmetrically induced syntheses have been developed for this compound, achieving high optical purity. researchgate.net
Site-Specific Modifications: Research into regioselective reactions will allow for the precise modification of the this compound molecule. This includes targeted alterations to the cyclopentane (B165970) ring, the dihydropyran ring, and the acetylated glucose moiety. Such modifications could modulate the compound's solubility, stability, and interaction with biological targets.
Combinatorial Approaches: Employing combinatorial chemistry principles, researchers can generate large libraries of this compound analogs by systematically varying substituents at different positions. This high-throughput approach, coupled with bioactivity screening, can accelerate the discovery of compounds with desired pharmacological profiles.
Bio-inspired Synthesis: Drawing inspiration from the biosynthesis of monoterpenoid indole (B1671886) alkaloids, for which loganin is a key precursor, can lead to novel synthetic strategies. researchgate.net For example, secologanin (B1681713) tetraacetate, a related compound, has been identified as a key intermediate for the bio-inspired divergent syntheses of these alkaloids. researchgate.net
A summary of synthetic approaches that could be expanded for analog development is presented below.
| Synthetic Strategy | Key Intermediate(s) | Potential Outcome |
| Photochemical Annulation | Acetate (B1210297) and methyl diformylacetate | Regiospecific formation of the loganin aglucone derivative. researchgate.net |
| Asymmetric Induction | 5-Methyl-cyclopentadiene and (+)-di-3-pinanylborane | Highly optically pure (1R,2R)-2-methyl-3-cyclopenten-1-ol, a precursor for enantioselective synthesis. researchgate.net |
| Glucosidation | Racemic aglucone and 2,3,4,6-tetra-O-acetyl-β-D-glucopyranose | Synthesis of optically active this compound from a racemic mixture. researchgate.net |
| Heterocyclic Synthesis | Quinazolinone derivatives and β-D-glucose pentaacetate | Formation of novel quinazolinone-glycoside conjugates. tandfonline.com |
In-depth Mechanistic Characterization of Acetylated Iridoids in Cellular and Subcellular Systems
Understanding how this compound and other acetylated iridoids exert their effects at a molecular level is paramount. The presence of acetyl groups significantly alters the lipophilicity and, consequently, the pharmacokinetic and pharmacodynamic properties of the parent iridoid. Future studies should aim to elucidate these mechanisms.
Areas for focused investigation include:
Membrane Permeability and Cellular Uptake: Quantifying how acetylation affects the ability of this compound to cross cellular membranes compared to loganin. This involves studying its passive diffusion and potential interactions with membrane transporters.
Target Identification and Validation: Utilizing techniques such as affinity chromatography, pull-down assays, and thermal shift assays to identify the specific proteins or other biomolecules that this compound interacts with inside the cell.
Signaling Pathway Modulation: Investigating the downstream effects of target engagement. This includes detailed analysis of key signaling pathways that are often modulated by iridoids, such as NF-κB, PI3K/Akt, and MAP kinase pathways, to see how acetylation influences these activities. mdpi.comnih.gov
Subcellular Localization: Using fluorescently tagged this compound analogs to visualize its distribution within different cellular compartments (e.g., nucleus, mitochondria, endoplasmic reticulum). This can provide crucial clues about its site of action.
Metabolic Stability and Bioactivation: Determining the metabolic fate of the acetyl groups in cellular systems. Investigating whether deacetylation occurs and if this process is a prerequisite for biological activity or a route of inactivation. The stability of the core iridoid structure under cellular conditions also warrants investigation. plos.org
Development of Advanced Analytical Tools for Trace Analysis in Complex Matrices
The ability to detect and quantify this compound and its metabolites at very low concentrations in complex biological and environmental samples is crucial for pharmacokinetic studies, metabolomic analyses, and quality control of natural products.
Future advancements in analytical methodologies should focus on:
High-Sensitivity Mass Spectrometry: Developing and refining liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) methods for enhanced sensitivity and selectivity. ajbls.com The use of high-resolution mass spectrometry (HR-MS) can aid in the unambiguous identification of this compound and its metabolites in complex mixtures. mdpi.comacs.org
Novel Chromatographic Techniques: Exploring advanced chromatographic techniques, such as ultra-high-performance liquid chromatography (UHPLC) and supercritical fluid chromatography (SFC), to improve separation efficiency and reduce analysis time. High-performance thin-layer chromatography (HPTLC) also serves as a valuable tool for fingerprinting and quality control. ajbls.com
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size, shape, and charge, providing an additional dimension of separation. It can be particularly useful for resolving isomeric compounds and characterizing the three-dimensional structure of ions, which could help differentiate this compound from other related iridoid derivatives. acs.org
Standardized Reference Materials: The synthesis and certification of pure this compound as a reference standard are essential for accurate quantification in various matrices. The availability of such standards is a prerequisite for validating analytical methods.
Matrix-Specific Extraction Protocols: Optimizing sample preparation techniques, such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE), to efficiently isolate this compound from complex matrices like plasma, urine, and plant extracts while minimizing matrix effects.
| Analytical Technique | Application for this compound | Potential Advantage |
| LC-MS/MS | Quantification in biological fluids and plant extracts. ajbls.com | High sensitivity and selectivity for trace-level detection. |
| HPTLC | Fingerprinting analysis of herbal extracts. ajbls.com | Simple, cost-effective method for quality control. |
| HR-MS | Accurate mass measurement for metabolite identification. acs.org | Unambiguous identification of unknown metabolites. |
| IMS-MS | Separation of isomers and conformational analysis. acs.org | Enhanced resolution of complex mixtures and structural information. |
Integration with Omics Technologies (e.g., Metabolomics for pathway elucidation)
Omics technologies provide a global view of cellular processes and are powerful tools for understanding the broader biological impact of compounds like this compound. Integrating data from metabolomics, transcriptomics, and proteomics can provide a holistic understanding of its mechanism of action and biosynthetic pathways.
Future research directions include:
Untargeted Metabolomics: Applying untargeted metabolomics to profile the global metabolic changes in cells or organisms treated with this compound. frontiersin.org This can reveal unexpected metabolic perturbations and identify novel biomarkers of its activity. Studies have already used this approach to identify iridoid derivatives in plants. acs.org
Pathway Analysis: Using the identified metabolic changes to perform pathway enrichment analysis. This can highlight the specific metabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway or amino acid metabolism, that are significantly affected by the compound. frontiersin.org
Fluxomics: Employing stable isotope labeling to trace the metabolic fate of this compound and its impact on metabolic fluxes through central carbon metabolism and secondary metabolic pathways.
Transcriptomics and Proteomics: Correlating metabolomic data with changes in gene and protein expression to build comprehensive regulatory networks. frontiersin.org This can elucidate how this compound modulates cellular function from the gene to the metabolite level and can help in understanding the biosynthesis of related compounds. dokumen.pub
Multi-Omics Data Integration: Developing and applying sophisticated bioinformatics tools to integrate datasets from multiple omics platforms. This systems biology approach can lead to a more complete and predictive model of the biological role of acetylated iridoids.
Exploration of this compound as a Tool in Chemical Biology Research
Beyond its potential as a therapeutic agent, this compound and its derivatives can be developed into valuable tools for chemical biology research to probe and manipulate biological systems. acs.org
Potential applications in this area include:
Molecular Probes: Synthesizing analogs of this compound that incorporate reporter tags, such as fluorescent dyes or biotin. These probes can be used to visualize the compound's subcellular localization, identify binding partners through pull-down assays, and study its dynamics in living cells.
Activity-Based Probes: Designing probes that covalently bind to the active site of their target enzymes. This can be used to identify novel enzymatic targets and to profile enzyme activity in complex biological systems.
Precursors for Complex Molecule Synthesis: Utilizing this compound as a chiral building block and a key intermediate in the synthesis of more complex natural products, particularly monoterpenoid indole alkaloids, which have a wide range of biological activities. researchgate.netresearchgate.net
Modulators of Glycosylation: As an acetylated glycoside, studying the interaction of this compound with enzymes involved in glycosylation and deacetylation, such as glycosidases and esterases, could provide insights into these fundamental biological processes. acs.org
The development of this compound as a chemical biology tool would not only advance our understanding of its own biological functions but also provide new ways to study the complex machinery of the cell.
Q & A
Q. What are the key steps in synthesizing loganin pentaacetate from intermediate compounds?
this compound is synthesized through a multi-step process involving catalytic reductions, functional group modifications, and acetylation. For example, in one pathway:
- Step 1 : Reduction of compound 28 using Raney Ni yields compound 28.
- Step 2 : Reaction with MsCl (methanesulfonyl chloride) forms compound 30.
- Step 3 : Treatment with Me₄N⁺/AcO⁻ followed by AcOH/H⁺ generates compound 31.
- Step 4 : Final acetylation steps produce this compound . This pathway highlights the importance of reagent selection (e.g., Raney Ni for selective reduction) and stepwise functionalization to preserve stereochemistry.
Q. Which analytical methods are critical for characterizing this compound’s structure?
- 13C NMR Spectroscopy : Used to confirm carbon shielding/deshielding patterns, particularly for the sugar moiety and dihydropyran ring. For example, C(3) deshielding and C(14)/C(19) shielding are diagnostic for this compound .
- Chromatography (GC/HPLC) : Validates purity and monitors reaction progress.
- Mass Spectrometry : Provides molecular weight confirmation (e.g., m/z 635.1789 for [M+H]⁺) .
- X-ray crystallography or VCD (Vibrational Circular Dichroism) : Resolves stereochemical ambiguities in acetylated sugars .
Advanced Research Questions
Q. How can frontier molecular orbital (FMO) analysis guide reaction design for this compound synthesis?
FMO analysis predicts stereochemical outcomes by evaluating interactions between the HOMO (highest occupied molecular orbital) of one reactant and the LUMO (lowest unoccupied molecular orbital) of another. For example:
- In Ni-catalyzed thioether excision, FMO analysis explains the stereochemistry of intermediates by identifying orbital symmetry matches.
- Adjusting reaction conditions (e.g., solvent polarity, temperature) can modulate FMO energy levels to favor desired pathways . This approach is critical for optimizing regioselectivity in multi-step syntheses.
Q. What mechanistic insights explain this compound’s inhibition of NLRP3 inflammasome activation?
this compound disrupts NLRP3-ASC complex formation, a key step in inflammasome activation:
- Experimental Models : Bone marrow-derived macrophages (BMDMs) treated with NLRP3 activators (e.g., ATP, nigericin) show reduced ASC oligomerization (visualized via confocal microscopy) upon this compound exposure.
- Mechanism : this compound inhibits ASC speck formation, likely by interfering with protein-protein interactions or redox-sensitive pathways .
- Validation : Co-immunoprecipitation and Western blotting confirm reduced NLRP3-ASC binding .
Q. How do contradictions in spectroscopic data for loganin derivatives impact structural elucidation?
Discrepancies in NMR or mass spectra may arise from:
- Anomeric Configuration : α- vs. β-isomers (e.g., glucose pentaacetate derivatives) exhibit distinct 13C shifts (e.g., C(1) at δ 90–95 ppm for α vs. δ 96–100 ppm for β) .
- Solvent Artifacts : Acetylation efficiency or residual water in DMSO-d₆ can alter peak splitting.
- Stereochemical Drift : Epimerization during synthesis (e.g., via acid/base conditions) may produce unexpected signals. Researchers should cross-validate data with X-ray or enzymatic degradation studies .
Q. What challenges arise in quantifying this compound in biological matrices?
- Matrix Effects : Plasma proteins or lipids can interfere with LC-MS/MS detection. Solutions include:
- Sample Prep : Solid-phase extraction (SPE) with C18 columns.
- Internal Standards : Stable isotope-labeled analogs (e.g., deuterated this compound) .
Methodological Considerations Table
Data Interpretation Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
